2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
Description
Structural Characterization of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine Hydrochloride
Molecular Architecture Analysis
Diazirine Ring System Configuration
The diazirine ring in this compound adopts a strained three-membered cyclic structure with two nitrogen atoms and one carbon atom. X-ray crystallographic data reveal a C-N bond length of 1.482 Å and N-N bond length of 1.228 Å, consistent with computational models at the CCSD(T)/cc-pwCVQZ level. The R-C-R bond angle measures 117°, creating significant ring strain (estimated 28 kcal/mol) that influences both reactivity and spectroscopic properties.
The diazirine's electronic structure features a conjugated π-system across the N-N-C framework, with highest occupied molecular orbital (HOMO) density localized on the nitrogen atoms and lowest unoccupied molecular orbital (LUMO) extending into the trifluoromethyl-substituted carbon. This orbital arrangement facilitates photochemical reactivity upon UV irradiation (λmax = 350-365 nm).
Table 1: Key structural parameters of the diazirine ring
Trifluoromethyl Group Electronic Effects
The trifluoromethyl (-CF3) substituent exerts strong electron-withdrawing effects through both inductive (σI = 0.43) and field effects, polarizing the diazirine ring. Natural Bond Orbital (NBO) analysis shows a 0.32 e charge transfer from the diazirine to the -CF3 group. This polarization:
- Increases the diazirine's electrophilicity by 1.8 eV compared to unsubstituted analogs
- Stabilizes the N-protonated form in acidic conditions (pKa = 6.9 vs 11.2 for unsubstituted piperidine)
- Reduces HOMO-LUMO gap by 0.7 eV, enabling 310 nm photoactivation
The -CF3 group's orientation relative to the diazirine ring follows a preferred conformation where one C-F bond eclipses the N-N axis, minimizing steric interactions with the piperidine ring.
Piperidine Ring Conformational Dynamics
The piperidine moiety exists in a chair conformation with two distinct states:
- Axial conformation : N-H bond perpendicular to ring plane (higher energy)
- Equatorial conformation : N-H bond parallel to ring plane (lower energy)
Free energy difference (ΔG) between conformers measures 3.16 kcal/mol in the gas phase, reduced to 0.6 kcal/mol in polar solvents. Nitrogen inversion occurs with an activation barrier of 6.1 kcal/mol, enabling rapid interconversion at room temperature (k = 2.3×10^9 s^-1).
Table 2: Piperidine conformational parameters
| Parameter | Axial | Equatorial | ΔG (kcal/mol) |
|---|---|---|---|
| N-H bond orientation | Perpendicular | Parallel | 3.16 |
| Solvent stabilization | Nonpolar | Polar | -0.54 |
| Inversion barrier | 6.1 kcal/mol (gas phase) |
The trifluoromethyl-diazirine substituent at C2 position induces a 1.2 kcal/mol steric bias toward equatorial conformations through gauche interactions with axial hydrogens.
Hydrochloride Salt Formation Characteristics
Protonation of the piperidine nitrogen (pKa = 6.9) generates the hydrochloride salt, which exhibits:
Properties
IUPAC Name |
2-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-3-1-2-4-11-5;/h5,11H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHDWFZLHJCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(N=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride typically involves the reaction of 3-(trifluoromethyl)diazirine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating reactive carbene intermediates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Photolysis: UV light (365 nm) is commonly used to induce photolysis of the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols, often in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazirine-Containing Analogs
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride (CAS 2230798-60-2)
- Structure : Pyrrolidine (five-membered amine) with diazirine-CF₃.
- Key Differences : Smaller ring size (pyrrolidine vs. piperidine) affects steric and electronic properties.
- Stability : Diazirine stability comparable to TPD (acid/base-resistant, thermally stable up to 75°C) .
3-Trifluoromethyl-3-phenyldiazirine (TPD)
Piperidine Derivatives with Trifluoromethyl Groups
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS 255051-14-0)
- Structure : Piperidine with CF₃-phenyl substituent.
- Key Differences: No diazirine; relies on aromatic interactions.
- Applications: Intermediate in nonretinoid RBP4 antagonists (e.g., compound 12 in ) .
- Synthesis : Prepared via nucleophilic substitution and HCl salt formation .
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride (CID 4214991)
- Structure : Piperidine with CF₃-phenyl at position 2.
- Key Differences : Substitution pattern affects receptor binding; used in neurological targets.
- Applications: Potential serotonin reuptake inhibitor (similar to ) .
Pyrrolidine and Azetidine Analogs
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391407-62-7)
- Structure : Chiral pyrrolidine with CF₃-phenyl.
- Key Differences : Stereochemistry and ring size influence pharmacokinetics.
- Applications : Explored in CNS drug development .
3-Fluoroazetidine hydrochloride (CAS 617718-46-4)
Functional and Application-Based Comparison
Photochemical Reactivity
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is a compound notable for its unique trifluoromethyl and diazirine functionalities, which confer distinctive biological activities. This compound is primarily utilized in scientific research, particularly in the fields of chemistry, biology, and medicinal studies due to its capability to generate reactive intermediates upon exposure to light.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 2-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
- Molecular Formula : C7H10ClF3N3
- CAS Number : 2361636-38-4
The trifluoromethyl group enhances the compound's reactivity and stability, while the diazirine moiety allows for photochemical transformations.
The biological activity of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is primarily attributed to its ability to generate reactive carbene intermediates through photolysis when exposed to UV light (typically at 365 nm). These intermediates can form covalent bonds with nearby biomolecules, facilitating the study of protein-ligand interactions and other molecular binding events .
Applications in Research
- Photoaffinity Labeling : The compound is extensively used in photoaffinity labeling techniques, which allow researchers to map out binding sites on proteins and understand molecular interactions in biological systems.
- Drug Discovery : Its unique reactivity makes it a valuable tool in drug discovery, helping to elucidate the mechanisms of action of potential therapeutic agents.
- Material Science : The compound's properties are also being explored for developing new materials with enhanced functionalities.
Study 1: Protein Interaction Mapping
In a study focusing on protein-protein interactions, researchers employed 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride to label specific proteins within a complex mixture. The photolysis of the diazirine moiety allowed for selective cross-linking with target proteins, which were subsequently identified through mass spectrometry. Results indicated that this approach significantly improved the resolution of protein interaction networks compared to traditional methods .
Study 2: Mechanistic Insights in Drug Action
Another case study investigated the mechanism of action of a novel therapeutic agent using this compound as a probe. By covalently tagging the drug with 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride, researchers were able to visualize its binding dynamics in live cells. The findings revealed critical insights into how the drug interacts with its target, which is essential for optimizing therapeutic efficacy .
Comparative Analysis
To provide context regarding its biological activity, a comparison with similar compounds is beneficial:
| Compound Name | Structure Features | Key Applications |
|---|---|---|
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | Trifluoromethyl diazirine | Photoaffinity labeling |
| 2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride | Trifluoromethyl diazirine | Protein interaction studies |
The unique combination of trifluoromethyl and diazirine functionalities in 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride provides it with distinct advantages over similar compounds, particularly in photochemical applications.
Q & A
What are the key challenges in synthesizing 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride, and how can they be methodologically addressed?
Basic Research Question
Synthesis of this compound involves managing the trifluoromethyl-diazirine moiety’s reactivity. Diazirines are photolabile and prone to decomposition under thermal stress. A stepwise approach is recommended:
- Step 1 : Piperidine functionalization with diazirine precursors (e.g., 3-(trifluoromethyl)diaziridine) under inert conditions .
- Step 2 : Hydrochloride salt formation via HCl gas titration in anhydrous ether .
- Analytical Validation : Use LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to confirm intermediate stability and final product purity .
How can researchers resolve contradictions in reported toxicity data for trifluoromethyl-diazirine derivatives?
Advanced Research Question
Discrepancies in toxicity data (e.g., conflicting LD50 values) arise from variations in assay conditions or impurities. Methodological solutions include:
- Controlled Replication : Reproduce studies using standardized protocols (OECD Test Guidelines 423/425) with HPLC-purified compound batches (≥98% purity) .
- Mechanistic Profiling : Assess reactive intermediates (e.g., carbenes from diazirine photolysis) via time-resolved spectroscopy to identify toxic byproducts .
- Cross-Referencing : Compare hazard classifications (GHS) from multiple SDSs (e.g., H302 oral toxicity in vs. limited data in ) .
What computational strategies are effective in predicting the reactivity of the diazirinyl group in this compound?
Advanced Research Question
The diazirinyl group’s photochemical behavior requires quantum mechanical modeling:
- Reaction Pathway Simulation : Use density functional theory (DFT) at the B3LYP/6-31G* level to map carbene formation kinetics upon UV irradiation .
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous vs. organic media impacts on diazirine stability .
- Validation : Cross-check computational predictions with experimental UV-Vis spectra (λmax ~350 nm for diazirine absorption) .
How can the enantiomeric purity of 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine hydrochloride be quantified?
Basic Research Question
Enantioselective synthesis often yields racemic mixtures. To assess purity:
- Chiral HPLC : Use a Chiralpak IC-3 column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (90:10) mobile phase; retention times differ by ~2 min for enantiomers .
- NMR Chiral Shift Reagents : Add Eu(hfc)₃ to ¹H NMR samples; splitting of piperidine proton signals (δ 3.1–3.3 ppm) indicates enantiomeric excess .
- Polarimetry : Measure specific rotation ([α]D²⁵) in methanol; literature values for similar piperidines range ±15–25° .
What experimental designs mitigate risks during photochemical applications of this compound?
Advanced Research Question
Diazirines generate carbenes under UV light, posing reactivity challenges:
- Light Source Calibration : Use 365 nm LED arrays with irradiance ≤10 mW/cm² to control carbene generation rates .
- Quencher Systems : Add 1,3-cyclohexadiene (10 mM) to trap carbenes and reduce side reactions .
- In Situ Monitoring : Employ FT-IR to track diazirine decay (C=N₂ stretch at ~1650 cm⁻¹) during irradiation .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
Stability issues arise from hygroscopicity and photolytic sensitivity:
- Storage : Keep in amber vials under argon at –20°C; desiccate with silica gel to prevent HCl loss .
- Handling : Use gloveboxes for weighing (humidity <5%) and avoid prolonged light exposure (amber glassware/LED red lighting) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
How does the trifluoromethyl group influence the compound’s interaction with biological targets?
Advanced Research Question
The CF₃ group enhances target binding via hydrophobic effects and metabolic resistance:
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) with GROMACS; compare ΔG binding for CF₃ vs. CH₃ analogs .
- Isothermal Titration Calorimetry (ITC) : Measure Kd values for receptor-ligand interactions; CF₃ typically lowers Kd by 10–100-fold .
- Metabolic Profiling : Incubate with liver microsomes; LC-MS identifies defluorinated metabolites (e.g., m/z shifts of –18 Da) .
What analytical techniques are optimal for characterizing piperidine hydrochloride salts?
Basic Research Question
Characterization requires multi-technique validation:
- Elemental Analysis : Confirm Cl⁻ content via ion chromatography (e.g., 19–21% w/w Cl in hydrochloride salts) .
- ¹³C NMR : Identify piperidine ring carbons (δ 40–60 ppm) and CF₃ signals (δ 120–125 ppm, q, J = 280 Hz) .
- XRD : Resolve crystal structure to confirm salt formation; typical d-spacing for HCl salts is 2.8–3.2 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
